molecular formula C9H10ClN3 B2942407 4-(1H-pyrazol-3-yl)aniline hydrochloride CAS No. 698998-67-3; 89260-45-7

4-(1H-pyrazol-3-yl)aniline hydrochloride

Cat. No.: B2942407
CAS No.: 698998-67-3; 89260-45-7
M. Wt: 195.65
InChI Key: JIWSGLHTEIQOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-3-yl)aniline hydrochloride is a heterocyclic aromatic compound featuring a pyrazole ring linked to an aniline group, with a hydrochloride salt enhancing its solubility. Pyrazole derivatives are critical in medicinal chemistry due to their bioisosteric properties and versatility in drug design. Its CAS registry number (17635-45-9 for the free base) and synthesis methods, such as condensation of amino acetophenone with substituted aldehydes in basic conditions, are documented .

Properties

CAS No.

698998-67-3; 89260-45-7

Molecular Formula

C9H10ClN3

Molecular Weight

195.65

IUPAC Name

4-(1H-pyrazol-5-yl)aniline;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-12-9;/h1-6H,10H2,(H,11,12);1H

InChI Key

JIWSGLHTEIQOTK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NN2)N.Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(1H-pyrazol-3-yl)aniline hydrochloride with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
4-(1H-Pyrazol-3-yl)aniline HCl C9H9N3·HCl ~195.65 (estimated) N/A Pyrazole at para-aniline position Enhanced solubility via HCl salt
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline HCl C10H11ClN3·HCl 247.14 (free base: 210.67) 904696-62-4 Chloro, methyl on pyrazole Increased stability; potential bioactivity
PF-2545920 hydrochloride C25H20N4O·HCl 428.91 898562-94-2 Quinoline and methylpyrazole Kinase inhibitor; high molecular weight
Asciminib hydrochloride C20H18ClF2N5O3·HCl 486.30 N/A Difluoromethoxy, chloropyridine FDA-approved kinase inhibitor
4-(1H-Pyrazol-1-ylmethyl)benzylamine HCl C11H13N3·HCl 231.70 904696-62-4 Benzylamine substituent Higher melting point (198–199°C)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)aniline HCl) increase molecular stability and may enhance binding affinity in biological systems .
  • Solubility : Hydrochloride salts (e.g., PF-2545920 HCl) improve aqueous solubility, critical for pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.